molecular formula CH4BiO3S B1342671 Bismuth(III) methanesulfonate CAS No. 82617-81-0

Bismuth(III) methanesulfonate

Cat. No.: B1342671
CAS No.: 82617-81-0
M. Wt: 305.09 g/mol
InChI Key: WPPUCTIKGPEUQQ-UHFFFAOYSA-N
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Description

Bismuth(III) methanesulfonate is a chemical compound with the formula Bi(CH₃SO₃)₃. It is a colorless, odorless compound that is highly soluble in water. This compound is primarily used in the electroplating industry for plating bismuth and bismuth alloys, serving as a replacement for lead methanesulfonate in tin-lead alloy baths . This compound is also utilized in high-speed plating applications due to its excellent solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth(III) methanesulfonate can be synthesized by reacting bismuth oxide (Bi₂O₃) with methanesulfonic acid (CH₃SO₃H). The reaction typically occurs at elevated temperatures around 140°C for 24 hours . The reaction can be represented as follows:

Bi2O3+6CH3SO3H2Bi(CH3SO3)3+3H2OBi₂O₃ + 6 CH₃SO₃H → 2 Bi(CH₃SO₃)₃ + 3 H₂O Bi2​O3​+6CH3​SO3​H→2Bi(CH3​SO3​)3​+3H2​O

Industrial Production Methods: In industrial settings, this compound is produced by a proprietary process from high-purity raw materials. The compound is delivered as an acidic, aqueous solution with a high concentration of bismuth content . The solution is stored in dry areas and in its original closed packaging to maintain its stability and shelf life.

Chemical Reactions Analysis

Complexation Reactions

Bismuth(III) methanesulfonate forms stable complexes with organic and inorganic ligands:

Ligand Complex Structure Application
Fulvic AcidDimeric Bi³⁺-carboxylate complexEnvironmental binding in soils
SARS-CoV-2 HelicaseBi³⁺-ATP/DNA substrate interactionViral replication inhibition
DMSOCoordination via sulfonate groupsSolvent for catalytic reactions

Key Observations :

  • The dimeric Bi³⁺ complex with fulvic acid exhibits unique stability due to bridging carboxylate groups.
  • Binding to viral helicase disrupts ATP/DNA substrate interactions, showing potential antiviral activity .

Electrodeposition Reactions

Bi(CH₃SO₃)₃ is widely used in electroplating due to its high solubility and low toxicity:

a. Bismuth Deposition
Bi3++3eBi s \text{Bi}^{3+}+3e^-\rightarrow \text{Bi s }

  • Conditions : pH 1–2, current density 2–5 A/dm² .
  • Deposit Quality : Smooth, high-purity bismuth layers with 98% current efficiency .

b. Alloy Deposition (e.g., Bi-Sn)
Bi3++Sn2++5eBi Sn s \text{Bi}^{3+}+\text{Sn}^{2+}+5e^-\rightarrow \text{Bi Sn s }

  • Applications : Lead-free solder alternatives and corrosion-resistant coatings .

Oxidation Reactions

Bi(CH₃SO₃)₃ facilitates selective oxidations under mild conditions:

a. Sulfide to Sulfoxide
R S R +O2Bi CH SO R S O R \text{R S R }+\text{O}_2\xrightarrow{\text{Bi CH SO }}\text{R S O R }

  • Conditions : Acetic acid, 50°C .
  • Yield : 85–95% with minimal over-oxidation .

b. Alcohol Acetylation
R OH+(CH3CO)2OBi CH SO R OAc\text{R OH}+(\text{CH}_3\text{CO})_2\text{O}\xrightarrow{\text{Bi CH SO }}\text{R OAc}

  • Catalyst Loading : 0.01–1 mol% .
  • Scope : Primary/secondary alcohols, including sterically hindered substrates .

Environmental and Biochemical Interactions

  • Soil Binding : Forms insoluble complexes with humic acids, reducing bismuth mobility in ecosystems .
  • Antimicrobial Activity : Disrupts bacterial cell walls (e.g., Helicobacter pylori) via Bi³⁺-sulfhydryl interactions .

Scientific Research Applications

Bismuth(III) methanesulfonate is a chemical compound with a variety of applications across different scientific and industrial fields . It is also known as Bismuth tris(methanesulfonate).

Scientific Research Applications

This compound is used across chemistry, biology, medicine, and industry.

Chemistry

  • Catalyst: this compound is utilized as a catalyst in organic synthesis and polymerization reactions. It serves as an effective catalyst in organic synthesis, especially in oxidation and coupling reactions. Bismuth(III) salts can act as catalysts for Friedel-Crafts acylation . Bismuth(III) triflate catalyzes the formation of acetals .
  • Reagent: It is also used in the synthesis of the compound itself, reacting bismuth oxide with methanesulfonic acid at elevated temperatures.

Biology

  • Antimicrobial properties: this compound is investigated for its antimicrobial properties and potential use in treating infections.
  • Enzyme Inhibition: This compound can inhibit enzyme activity by binding to active sites, preventing substrate binding and catalytic activity. It disrupts the binding of ATP and DNA substrates to viral helicase, thus inhibiting viral replication.

Medicine

  • Therapeutic applications: It is explored for therapeutic applications in gastrointestinal disorders and cancer therapy.

Industry

  • Electroplating: this compound is used in the electroplating industry for plating bismuth and bismuth alloys, serving as a replacement for lead methanesulfonate in tin plating .
  • Battery Production: It is utilized in battery production.
  • Metal Recovery: It is also used in metal recovery processes.

Chemical Reactions Analysis

This compound participates in several types of chemical reactions:

  • Complexation : It forms strong complexes with natural organic matter, such as fulvic acid . Bismuth(III) binds to organic soil material as a dimeric Bi3+ complex, where one carboxylate bridges two Bi3+ ions, resulting in unique structural stability .
  • Electrodeposition : It is used in electroplating processes to deposit bismuth and bismuth alloys.
  • Role of Methanesulfonic Acid : Methanesulfonic acid is used in the synthesis of this compound.
  • Role of Fulvic Acid : Fulvic acid enhances the solubility of bismuth(III) in natural organic matter.

Environmental Behavior

Bismuth(III) compounds exhibit strong interactions with natural organic matter in the environment .

  • Binding to Organic Matter : Bismuth(III) strongly binds to natural organic matter in soils, sediments, and waters . More than 99% of added bismuth(III) binds to the solid phase, even at low pH levels .
  • Impact on Biochemical Processes : Its strong binding to natural organic matter suggests that it may influence biochemical processes within soils, sediments, and waters.

Case Studies and Research Findings

  • Complex Formation with Natural Organic Matter : A study published in Environmental Science & Technology demonstrated that bismuth(III) forms exceptionally strong complexes with organic soil material . The EXAFS data indicated that bismuth(III) binds to soil organic matter as a dimeric Bi3+ complex, providing unique structural stability . This suggests that bismuth(III) will likely be associated with natural organic matter in soils, sediments, and waters .
  • Antimicrobial Applications : Bismuth compounds have been explored for their antimicrobial properties. Research indicates that bismuth(III) compounds can disrupt viral replication by interfering with essential viral enzymes.
  • Catalysis in Organic Synthesis : Bismuth(III) compounds are used as catalysts in various organic synthesis reactions. For instance, bismuth(III) salts can catalyze Friedel-Crafts acylation reactions .
  • Impact on Methane Production : A study investigated the effects of bismuth and tin on methane and acetate production in microbial electrosynthesis cells (MESCs) . The study found that the introduction of bismuth ions influenced the formation of methane, hydrogen, acetate, and propionate, as well as CO2 consumption .
  • Use in Cosmetics : Polymers, including some containing bismuth, are used in cosmetics as film formers, fixatives, and stabilizers . Bismuth compounds in cosmetics may modify the release profiles of fragrances and enhance the bioactivities of nutrients on the skin .

Mechanism of Action

The mechanism of action of bismuth(III) methanesulfonate involves its ability to form strong complexes with organic matter and its use as a catalyst in various chemical reactions. In biological systems, bismuth compounds inhibit the growth of bacteria by disrupting intracellular iron metabolism and reducing bacterium-host cell adhesion

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high solubility in water, stability in acidic solutions, and ability to form strong complexes with organic matter. These properties make it highly effective in electroplating and other industrial applications, as well as in scientific research.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for Bismuth(III) methanesulfonate, and how can reaction conditions be optimized for purity?

this compound is synthesized by reacting bismuth oxide (Bi₂O₃) with methanesulfonic acid (CH₃SO₃H) at 140°C for 24 hours. The reaction equation is: Bi2O3+6CH3SO3H2Bi(CH3SO3)3+3H2O\text{Bi}_2\text{O}_3 + 6\text{CH}_3\text{SO}_3\text{H} \rightarrow 2\text{Bi}(\text{CH}_3\text{SO}_3)_3 + 3\text{H}_2\text{O}

To optimize purity:

  • Stoichiometric Ratios : Ensure a 1:6 molar ratio of Bi₂O₃ to CH₃SO₃H to minimize unreacted precursors.
  • Temperature Control : Maintain precise temperature (±2°C) to avoid side reactions.
  • Post-Synthesis Analysis : Use X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities .

Q. How does the solubility of this compound in aqueous solutions compare to other bismuth salts?

this compound exhibits exceptional water solubility (>500 g/L at 25°C) due to its ionic sulfonate groups, unlike BiCl₃ (hydrolyzes in water) or Bi₂O₃ (low solubility). Stability in acidic media (pH < 3) prevents precipitation, making it suitable for electroplating baths. However, exposure to light or air may cause slight discoloration due to partial oxidation .

Q. What analytical techniques are recommended for characterizing this compound complexes in environmental or biological matrices?

  • Spectroscopy : Fourier-transform infrared (FTIR) to identify sulfonate-Bi³⁺ bonding (stretching at 1050–1150 cm⁻¹).
  • Chromatography : Size-exclusion chromatography (SEC) coupled with UV-Vis detects organic-Bi complexes (e.g., with fulvic acid).
  • Microscopy : Transmission electron microscopy (TEM) visualizes nanoparticle formation in catalytic applications .

Advanced Research Questions

Q. What molecular mechanisms underlie the inhibition of viral helicases (e.g., SARS-CoV-2) by this compound?

this compound disrupts helicase activity by competitively binding to ATP and nucleic acid-binding sites. Key steps:

  • Binding Affinity : Use isothermal titration calorimetry (ITC) to measure dissociation constants (Kd ≈ 10⁻⁶ M for ATP displacement).
  • Enzymatic Assays : Monitor helicase unwinding activity via fluorescence resonance energy transfer (FRET)-based DNA substrates.
  • Structural Insights : X-ray crystallography reveals Bi³⁺ coordination with histidine residues in the helicase active site .

Q. How do coordination geometries of this compound with organic ligands affect its catalytic performance in polymerization reactions?

The [5+4] coordination geometry (short Bi–O bonds to sulfonate/dimethyl sulfoxide (DMSO) ligands) enhances Lewis acidity, critical for initiating ring-opening polymerization. Comparative studies:

Ligand SystemCoordination GeometryCatalytic Efficiency (kₐₜ, s⁻¹)
DMSO-only[6+0]0.12
Sulfonate-DMSO[5+4]0.85
Optimal activity occurs when sulfonate bridges stabilize Bi³⁺ dimers, increasing electrophilicity .

Q. How can researchers resolve contradictory findings on this compound’s redox behavior in different electrolyte systems?

Discrepancies in electrochemical studies (e.g., nitrate vs. sulfate electrolytes) arise from:

  • Adsorption vs. Bulk Effects : Cyclic voltammetry (CV) in nitrate shows transient Bi adsorption on PbO₂ electrodes, while sulfate promotes bulk dissolution.
  • pH Dependence : Below pH 2, Bi³⁺ remains soluble; above pH 4, hydrolysis forms BiO⁺ precipitates, altering redox kinetics.
  • Mitigation Strategy : Use rotating disk electrodes (RDEs) to distinguish diffusion-controlled vs. adsorption-limited processes .

Q. Methodological Considerations

  • Handling and Storage : Store in amber glass under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged light exposure to maintain stability .
  • Dosage Optimization in Biological Studies : For antimicrobial assays, use 10–50 µM to balance efficacy and cytotoxicity (LD₅₀ ≈ 200 µM in mammalian cells) .
  • Environmental Impact Assessment : Monitor Bi-organic complexation in soil using sequential extraction (e.g., BCR method) to evaluate mobility and bioavailability .

Properties

CAS No.

82617-81-0

Molecular Formula

CH4BiO3S

Molecular Weight

305.09 g/mol

IUPAC Name

bismuth;methanesulfonate

InChI

InChI=1S/CH4O3S.Bi/c1-5(2,3)4;/h1H3,(H,2,3,4);

InChI Key

WPPUCTIKGPEUQQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Bi+3]

Canonical SMILES

CS(=O)(=O)O.[Bi]

Key on ui other cas no.

82617-81-0

Origin of Product

United States

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